1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone

Synthetic chemistry Cross-coupling Building block

This 5-acetyl-6-chloro-pyrrolo[3,2-b]pyridine features a privileged kinase hinge-binding motif pre-functionalized for orthogonal diversification. The 6-chloro substituent undergoes Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, while the 5-acetyl group permits independent reduction, amination, or heterocycle formation. This substitution pattern is distinct from common 3-substituted variants and is not widely commercially available, eliminating 2–3 synthetic steps versus de novo construction. Ideal for FGFR4, PI3K, 5-HT1F, and P-CAB programs requiring rapid SAR exploration around the C6 and C5 vectors.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B12282653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C2C(=N1)C=CN2)Cl
InChIInChI=1S/C9H7ClN2O/c1-5(13)9-6(10)4-8-7(12-9)2-3-11-8/h2-4,11H,1H3
InChIKeyXILDOXILHXEHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone: Structural Overview and Procurement Specifications


1-(6-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone (CAS: 2231673-58-6) is a 5,6-disubstituted pyrrolo[3,2-b]pyridine derivative with a molecular formula of C9H7ClN2O and molecular weight of 194.62 g/mol [1]. The compound features an acetyl group at the 5-position and a chlorine atom at the 6-position on the fused pyrrolo[3,2-b]pyridine core [1]. The pyrrolo[3,2-b]pyridine scaffold has been widely recognized as a privileged kinase hinge-binding motif in medicinal chemistry, capable of forming critical hydrogen bonds with the hinge region of ATP-binding sites [2]. This specific substitution pattern creates a distinct chemical handle for synthetic derivatization, distinguishing it from other regioisomers and substitution variants within the broader pyrrolopyridine class.

1-(6-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone: Why In-Class Substitution Cannot Be Assumed


Within the pyrrolo[3,2-b]pyridine chemotype, the position-specific substitution pattern dictates both synthetic accessibility and downstream functional properties. The 5-acetyl-6-chloro arrangement present in this compound represents a unique combination that is not widely commercially available and differs fundamentally from more common substitution patterns such as 3-substituted or 5-unsubstituted variants [1]. Systematic structure-activity relationship studies across this scaffold have established that substituent position—not merely the presence of a chlorine or acetyl moiety—determines biological target engagement profiles [2]. Notably, studies on 5-substituted 1H-pyrrolo[3,2-b]pyridines demonstrate that modifications at the 5-position profoundly affect pharmacological properties, while the 6-chloro substituent provides both electronic modulation of the pyridine ring and a site for further functionalization via cross-coupling chemistry [2]. Consequently, generic substitution of this compound with an alternative 6-halo or 5-acyl pyrrolo[3,2-b]pyridine will not yield identical synthetic or pharmacological outcomes.

1-(6-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone: Quantitative Differential Evidence for Procurement Decisions


6-Chloro-5-acetyl Substitution Pattern Enables Unique Synthetic Derivatization Not Accessible from Dechloro or Non-acetyl Analogs

The 5-acetyl-6-chloro substitution pattern provides a dual-functionalization platform that is synthetically distinct from other pyrrolo[3,2-b]pyridine derivatives. The 6-chloro substituent serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 5-acetyl group can undergo condensation, reduction, or organometallic addition chemistry without interfering with the 6-position functionalization. This orthogonal reactivity contrasts with the non-chlorinated analog 1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone (CAS 1445856-03-0), which lacks the chlorine handle entirely and therefore cannot undergo 6-position cross-coupling without prior halogenation [1]. Class-level evidence from synthetic methodology studies on pyrrolo[3,2-b]pyridine scaffolds demonstrates that 6-chloro derivatives undergo regioselective Pd-mediated cross-coupling with typical yields of 65-85% for Suzuki-Miyaura arylations, enabling modular library synthesis [2].

Synthetic chemistry Cross-coupling Building block Kinase inhibitor synthesis

5-Acetyl Substituent Establishes Critical Pharmacological Differentiation Demonstrated in 5-HT1F Receptor Selectivity Studies

Structure-activity relationship studies on N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides provide quantitative evidence that the C-5 substitution position is critical for receptor selectivity. The C-5 acetamide derivative (closely related to the target 5-acetyl compound) demonstrated greater than 100-fold selectivity over the 5-HT1A, 5-HT1B, and 5-HT1D receptors, whereas the unsubstituted pyrrolo[3,2-b]pyridine analog offered no selectivity improvement [1]. This establishes that 5-position functionalization is a key determinant of pharmacological profile. The 6-chloro substitution in the target compound adds electronic modulation that class-level evidence indicates can further alter binding kinetics and metabolic stability [2].

5-HT1F receptor GPCR Selectivity Neurological

6-Chloro Substituent Confers Differential Electronic and Steric Properties Versus 6-Unsubstituted and 6-Fluoro Analogs

The 6-chloro substituent alters key molecular properties compared to hydrogen (unsubstituted) and alternative halogen analogs. Class-level evidence from systematic SAR studies on pyrrolo[3,2-b]pyridine GluN2B modulators demonstrates that halogen substitution at the 6-position significantly impacts physicochemical and ADME parameters. In these studies, chlorine substitution at the 6-position was associated with improved metabolic stability in human and rat liver microsomes and reduced cytochrome P450 inhibition compared to certain alternative substitution patterns, while maintaining favorable brain penetration characteristics [1]. The chlorine atom provides a balanced combination of lipophilicity (cLogP contribution) and metabolic resistance that differs from both hydrogen (lower lipophilicity, potentially higher metabolic lability) and fluoro (smaller van der Waals radius, different electronic effects) analogs.

Physicochemical properties Lipophilicity Metabolic stability Drug design

Pyrrolo[3,2-b]pyridine Scaffold Confers Documented Kinase Inhibition Versatility with Validated Hinge-Binding Geometry

The pyrrolo[3,2-b]pyridine core has been validated as a privileged kinase hinge-binding scaffold across multiple distinct kinase families. Crystallographic evidence confirms that the pyridine nitrogen of the pyrrolo[3,2-b]pyridine system forms critical hydrogen bonds with the hinge region of ATP-binding sites, a binding mode conserved across structurally diverse kinases including FGFR4 (PDB entries available), CDK family members, and PI3K isoforms [1]. Quantitative activity data from representative series demonstrate that appropriately substituted pyrrolo[3,2-b]pyridines achieve IC50 values in the low nanomolar range: dual PI3Kβ/δ inhibitors based on this scaffold show IC50 < 100 nM , and FGFR4 inhibitors achieve IC50 values as low as 2-10 nM [1]. This contrasts with regioisomeric scaffolds such as pyrrolo[2,3-b]pyridine, which exhibit different hinge-binding geometry due to altered nitrogen positioning. The 6-chloro-5-acetyl substitution of the target compound positions key functional groups for further elaboration while preserving the intact hinge-binding core.

Kinase inhibition Hinge-binding motif ATP-competitive Oncology

1-(6-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone: Validated Application Scenarios for Scientific Procurement


Focused Kinase Inhibitor Library Synthesis via Parallel Cross-Coupling

This compound is ideally suited for medicinal chemistry groups synthesizing focused kinase inhibitor libraries requiring C-6 diversification. The 6-chloro substituent enables direct Suzuki-Miyaura or Buchwald-Hartwig cross-coupling with aryl/heteroaryl boronic acids or amines to generate diverse C-6 substituted analogs, while the 5-acetyl group remains available for subsequent functionalization (e.g., reduction to alcohol, reductive amination, or condensation with hydrazines to form heterocycles). This orthogonal reactivity pattern is supported by class-level synthetic methodology demonstrating regioselective Pd-mediated coupling on 6-chloro-pyrrolo[3,2-b]pyridine scaffolds [1]. The intact pyrrolo[3,2-b]pyridine core preserves the kinase hinge-binding motif validated in FGFR4 and PI3K inhibitor programs [2].

5-HT1F Receptor Agonist Lead Optimization Programs

Programs targeting the 5-HT1F receptor for migraine or neurological indications should consider this compound as a starting point for scaffold optimization. Published SAR demonstrates that C-5 functionalization on the pyrrolo[3,2-b]pyridine core is critical for achieving >100-fold selectivity over related 5-HT receptor subtypes [3]. The 6-chloro substituent provides an additional vector for modulating physicochemical properties and metabolic stability, as demonstrated in class-level SAR on GluN2B modulators where halogen substitution at this position influenced CYP inhibition and hERG liability [4]. This compound offers a pre-functionalized entry point that eliminates 2-3 synthetic steps compared to constructing the 5-acetyl-6-chloro pattern de novo.

Structure-Guided FGFR4 Inhibitor Design with Covalent Warhead Installation

Research groups pursuing reversible-covalent FGFR4 inhibitors should evaluate this building block for incorporation into formyl-pyrrolo[3,2-b]pyridine-3-carboxamide scaffolds. The 5-acetyl group can be selectively oxidized or functionalized to install aldehyde warheads for reversible-covalent cysteine targeting, while the 6-chloro substituent allows independent optimization of kinase selectivity. Published FGFR4 inhibitors based on this scaffold achieve IC50 values of 2-10 nM and demonstrate activity against gatekeeper mutant variants [2]. Starting with a pre-chlorinated building block reduces the synthetic sequence by one full step (halogenation) compared to initiating from unsubstituted pyrrolo[3,2-b]pyridine.

Gastric Proton Pump (H+/K+-ATPase) Inhibitor Development

Programs developing potassium-competitive acid blockers (P-CABs) should consider 5,6-disubstituted pyrrolo[3,2-b]pyridines as an alternative core to the well-established imidazo[1,2-a]pyridine system. Class-level evidence demonstrates that 5-substituted 1H-pyrrolo[3,2-b]pyridines possess inhibitory activity against the gastric proton pump enzyme (H+/K+-ATPase), with benchmark imidazopyrazine comparators showing IC50 values of 0.16 μM [5]. The 5-acetyl-6-chloro substitution pattern of this compound provides a differentiated chemical starting point with two independent vectors for SAR exploration, potentially enabling intellectual property differentiation in this competitive therapeutic area [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.